

# Structural Elucidation of Diniconazole-M: A Technical Guide

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## Compound of Interest

Compound Name: *Diniconazole-M*

Cat. No.: *B1237276*

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## Introduction

**Diniconazole-M** is the biologically active R-enantiomer of the triazole fungicide diniconazole.<sup>[1]</sup> <sup>[2]</sup> Its efficacy as a potent inhibitor of sterol 14 $\alpha$ -demethylase makes it a subject of significant interest in agrochemical and pharmaceutical research.<sup>[1]</sup> A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies, the design of more effective analogs, and for regulatory purposes. This technical guide provides an in-depth overview of the structural elucidation of **Diniconazole-M**, detailing the analytical techniques employed, the data obtained, and the experimental protocols.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Diniconazole-M** is presented in Table 1.

Property	Value	Source
IUPAC Name	(E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol	[1][3]
Molecular Formula	C <sub>15</sub> H <sub>17</sub> Cl <sub>2</sub> N <sub>3</sub> O	[1]
Molecular Weight	326.22 g/mol	[1]
CAS Registry Number	83657-18-5	[1]
Appearance	White crystalline solid	[4]
Chirality	R-enantiomer	[1][2]

## Spectroscopic Data

The structural confirmation of **Diniconazole-M** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, assigned high-resolution spectrum for **Diniconazole-M** is not publicly available, data from studies on diniconazole and its enantiomers allow for a confident assignment of its key resonances. The discrimination of the R- and S-enantiomers can be achieved using chiral liquid crystalline solutions in <sup>13</sup>C NMR, where the signals of the aromatic carbons show the most significant separation.[5]

### <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

### <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Partial data from enantiomer discrimination studies suggest aromatic carbons are key for differentiation.	
Specific peak assignments are not fully available in the public domain.	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Diniconazole-M**, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments.

### High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	326.0821	326.0822

### Major Fragmentation Ions

m/z	Proposed Fragment Structure
159	[C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> ] <sup>+</sup>
70	[C <sub>2</sub> H <sub>4</sub> N <sub>3</sub> ] <sup>+</sup>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **Diniconazole-M** molecule based on their characteristic vibrational frequencies.

### Characteristic FT-IR Absorption Bands for Triazole Fungicides

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200-3500	O-H stretch	Alcohol
3100-3150	C-H stretch	Aromatic/Triazole ring
2850-3000	C-H stretch	Alkyl groups
1600-1650	C=C stretch	Alkene
1450-1550	C=N, C=C stretch	Triazole/Aromatic ring
1000-1250	C-O stretch	Alcohol
700-850	C-Cl stretch	Aryl chloride

## X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details. While a crystal structure for the isolated **Diniconazole-M** enantiomer is not publicly available, the crystal structure of the racemic diniconazole has been determined and provides a very close approximation of the geometry of the M-enantiomer.<sup>[6]</sup>

Crystallographic Data for Diniconazole<sup>[6]</sup>

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	7.2321 (15)
b (Å)	20.248 (4)
c (Å)	22.449 (5)
α (°)	90
β (°)	96.072 (2)
γ (°)	90
Volume (Å <sup>3</sup> )	3268.8 (12)
Z	8

#### Selected Bond Lengths and Angles (from Diniconazole)

Bond	Length (Å)	Angle	Angle (°)
C1-C2	Data unavailable	C1-C2-C3	Data unavailable
C2-N1	Data unavailable	C2-N1-N2	Data unavailable
...	...	...	...

## Experimental Protocols

### Sample Preparation for Spectroscopic Analysis

#### NMR Sample Preparation[7][8]

- Weigh approximately 10-20 mg of **Diniconazole-M**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>).

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is free of any particulate matter.

#### LC-MS/MS Sample Preparation[9][10][11]

- Prepare a stock solution of **Diniconazole-M** in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards.
- For analysis of complex matrices, an extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), may be necessary.

#### FT-IR Sample Preparation (KBr Pellet Method)[12]

- Grind a small amount (1-2 mg) of **Diniconazole-M** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Mount the pellet in the sample holder of the FT-IR spectrometer.

## Instrumental Methods

### NMR Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Acquisition time: 2-3 seconds.
  - Relaxation delay: 1-2 seconds.

- Number of scans: 16-64.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Acquisition time: 1-2 seconds.
  - Relaxation delay: 2-5 seconds.
  - Number of scans: 1024 or more, depending on sample concentration.

### LC-MS/MS[9][13][14]

- Liquid Chromatography:
  - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute the analyte.
  - Flow Rate: 0.2-0.4 mL/min.
  - Injection Volume: 5-10  $\mu\text{L}$ .
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Scan Type: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for structural confirmation.
  - Precursor Ion: m/z 326.1.
  - Product Ions: m/z 159.0, 70.0.

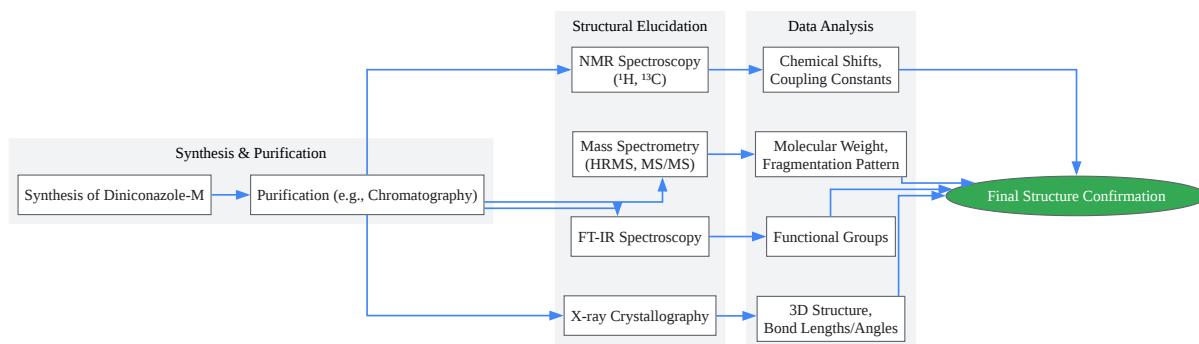
## FT-IR Spectroscopy

- Instrument: A Fourier-Transform Infrared spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.

## Single-Crystal X-ray Diffraction[15][16]

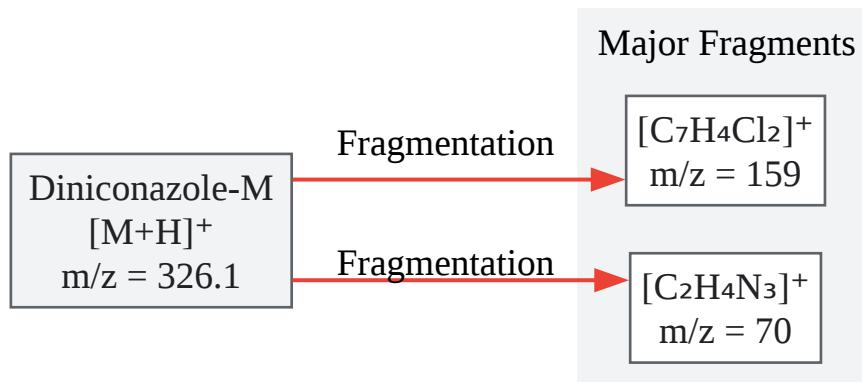
- Crystal Growth: Grow single crystals of **Diniconazole-M** suitable for diffraction (typically  $>0.1$  mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent.
- Crystal Mounting: Mount a suitable crystal on a goniometer head.
- Data Collection:
  - Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo  $\text{K}\alpha$ ).
  - Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
  - Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.
- Structure Solution and Refinement:
  - The diffraction data is processed to obtain a set of structure factors.
  - The crystal structure is solved using direct methods or Patterson methods.
  - The atomic positions and thermal parameters are refined against the experimental data.

# Diagrams



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Caption: Overall workflow for the structural elucidation of **Diniconazole-M**.



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Caption: Proposed fragmentation pathway of **Diniconazole-M** in Mass Spectrometry.

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